molecular formula C16H15ClN4O2S B11180033 Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 907971-36-2

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11180033
CAS No.: 907971-36-2
M. Wt: 362.8 g/mol
InChI Key: KGGXBQKDTSHIEJ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(3-chlorophenyl)methyl]thio]-7-methyl-, ethyl ester is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(3-chlorophenyl)methyl]thio]-7-methyl-, ethyl ester typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable triazole intermediate, followed by its reaction with a pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The preparation method is designed to be simple and suitable for large-scale production, ensuring good solubility and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(3-chlorophenyl)methyl]thio]-7-methyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(3-chlorophenyl)methyl]thio]-7-methyl-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(3-chlorophenyl)methyl]thio]-7-methyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(3-chlorophenyl)methyl]thio]-7-methyl-, ethyl ester lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a valuable compound for research and industrial use .

Properties

CAS No.

907971-36-2

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

ethyl 2-[(3-chlorophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15ClN4O2S/c1-3-23-14(22)13-8-18-15-19-16(20-21(15)10(13)2)24-9-11-5-4-6-12(17)7-11/h4-8H,3,9H2,1-2H3

InChI Key

KGGXBQKDTSHIEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC(=CC=C3)Cl)N=C1)C

Origin of Product

United States

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